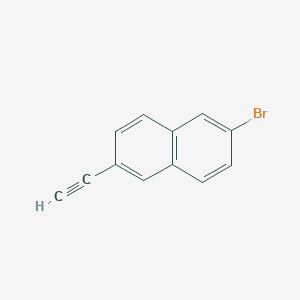
3-(difluoromethyl)-6-fluoro-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “3-(difluoromethyl)-6-fluoro-2-methylpyridine” is a type of organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains a difluoromethyl group (-CF2H), which is known to enhance the properties of bioactive molecules .
Synthesis Analysis
The synthesis of “3-(difluoromethyl)-6-fluoro-2-methylpyridine” involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of “3-(difluoromethyl)-6-fluoro-2-methylpyridine” is determined by its chemical composition and the arrangement of its atoms. The presence of the difluoromethyl group and the pyridine ring are key features of its structure .Chemical Reactions Analysis
The compound “3-(difluoromethyl)-6-fluoro-2-methylpyridine” can undergo various chemical reactions. For instance, it can participate in difluoromethylation of C (sp2)–H bond through Minisci-type radical chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(difluoromethyl)-6-fluoro-2-methylpyridine” are determined by its molecular structure. The presence of the difluoromethyl group can modulate the properties of the compound .Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)-6-fluoro-2-methylpyridine involves the introduction of a difluoromethyl group and a fluorine atom onto a pyridine ring, followed by the introduction of a methyl group at the 2-position of the pyridine ring.", "Starting Materials": [ "2,6-difluoropyridine", "1,3-difluoro-2-methylpropane", "potassium fluoride", "potassium tert-butoxide", "methyl iodide" ], "Reaction": [ "Step 1: 2,6-difluoropyridine is reacted with 1,3-difluoro-2-methylpropane in the presence of potassium fluoride to form 3-(difluoromethyl)-2,6-difluoropyridine.", "Step 2: 3-(difluoromethyl)-2,6-difluoropyridine is treated with potassium tert-butoxide and fluorine gas to introduce a fluorine atom at the 6-position of the pyridine ring, forming 3-(difluoromethyl)-6-fluoro-2,6-difluoropyridine.", "Step 3: 3-(difluoromethyl)-6-fluoro-2,6-difluoropyridine is reacted with methyl iodide in the presence of a base, such as potassium tert-butoxide, to introduce a methyl group at the 2-position of the pyridine ring, forming 3-(difluoromethyl)-6-fluoro-2-methylpyridine." ] } | |
CAS-Nummer |
1804703-96-5 |
Produktname |
3-(difluoromethyl)-6-fluoro-2-methylpyridine |
Molekularformel |
C7H6F3N |
Molekulargewicht |
161.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



